(1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone
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Overview
Description
The compound (1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone is a complex organic molecule that features both indole and pyridoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyridoindole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyridoindole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce fully saturated derivatives.
Scientific Research Applications
(1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-carbinol and indomethacin share structural similarities.
Pyridoindole derivatives: Compounds such as pinoline and harmane are structurally related.
Uniqueness
(1-methyl-1H-indol-4-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone: is unique due to the presence of both indole and pyridoindole moieties, along with the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18F3N3O2 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
(1-methylindol-4-yl)-[8-(trifluoromethoxy)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]methanone |
InChI |
InChI=1S/C22H18F3N3O2/c1-27-9-7-14-15(3-2-4-20(14)27)21(29)28-10-8-19-17(12-28)16-11-13(30-22(23,24)25)5-6-18(16)26-19/h2-7,9,11,26H,8,10,12H2,1H3 |
InChI Key |
DBJCKVWZZPMHCC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)OC(F)(F)F |
Origin of Product |
United States |
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